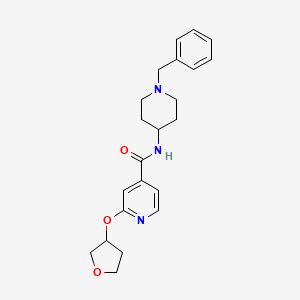

N-(1-benzylpiperidin-4-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide

Description

N-(1-benzylpiperidin-4-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications.

Properties

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O3/c26-22(18-6-10-23-21(14-18)28-20-9-13-27-16-20)24-19-7-11-25(12-8-19)15-17-4-2-1-3-5-17/h1-6,10,14,19-20H,7-9,11-13,15-16H2,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTNNMAWGLNEZNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=CC(=NC=C2)OC3CCOC3)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps may include:

Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate starting materials.

Benzylation: Introduction of the benzyl group to the piperidine ring, often using benzyl halides in the presence of a base.

Coupling with Isonicotinic Acid: The final step involves coupling the benzylpiperidine intermediate with isonicotinic acid or its derivatives, using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzylpiperidin-4-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: Conversion to corresponding N-oxides using oxidizing agents like mCPBA.

Reduction: Reduction of the nitro group (if present) to an amine using reducing agents like hydrogen gas over palladium.

Substitution: Nucleophilic substitution reactions at the benzyl or piperidine ring positions.

Common Reagents and Conditions

Oxidation: mCPBA, H2O2

Reduction: H2/Pd, NaBH4

Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may yield amines.

Scientific Research Applications

Chemistry

In chemistry, N-(1-benzylpiperidin-4-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide can be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound may be explored for its potential interactions with biological targets, such as receptors or enzymes.

Medicine

In medicine, derivatives of piperidine are often investigated for their potential therapeutic effects, including analgesic, anti-inflammatory, and neuroprotective activities.

Industry

In the industrial sector, such compounds may be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide would depend on its specific interactions with molecular targets. These may include binding to receptors, inhibition of enzymes, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

N-(1-benzylpiperidin-4-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide: shares structural similarities with other piperidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct pharmacological properties compared to other piperidine derivatives.

Biological Activity

N-(1-benzylpiperidin-4-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide, a synthetic organic compound belonging to the class of piperidine derivatives, has garnered interest in medicinal chemistry due to its potential pharmacological activities. This article explores its biological activity, focusing on its interactions with neurotransmitter systems, receptor affinities, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a benzyl group and an oxolan-3-yloxy group , attached to a pyridine-4-carboxamide structure . The molecular formula is .

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems:

- Monoamine Reuptake Inhibition : The compound has been investigated for its ability to inhibit the reuptake of monoamines such as dopamine , norepinephrine , and serotonin in the central nervous system (CNS). Dysregulation of these neurotransmitters is linked to neuropsychiatric disorders like depression and anxiety .

- Receptor Affinity : Studies indicate that similar piperidine derivatives exhibit significant affinity for sigma receptors (sigma1 and sigma2), which are implicated in various neurological functions. For instance, related compounds have shown high selectivity for sigma1 receptors, suggesting potential therapeutic roles in imaging techniques or as neuroprotective agents .

Table 1: Comparison of Receptor Affinities

| Compound Name | Sigma1 Ki (nM) | Sigma2 Ki (nM) | Notes |

|---|---|---|---|

| N-(1-benzylpiperidin-4-yl)-2-(oxolan-3-yloxy)pyridine | TBD | TBD | Potential for CNS applications |

| N-(1-benzylpiperidin-4-yl)phenylacetamide | 3.90 | 240 | High selectivity for sigma1 receptors |

| 2-fluoro-substituted analogue | 3.56 | 667 | Highest selectivity among tested compounds |

Note: TBD = To Be Determined

Therapeutic Applications

Given its pharmacological profile, this compound may be explored for various therapeutic applications:

- Neuropsychiatric Disorders : Its ability to modulate monoamine levels positions it as a candidate for treating conditions such as depression and ADHD.

- Pain Management : Piperidine derivatives are often explored for analgesic properties, potentially providing new avenues for pain relief therapies.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various experimental setups:

- In Vitro Studies : Research has demonstrated that derivatives similar to N-(1-benzylpiperidin-4-yl)-2-(oxolan-3-yloxy)pyridine can significantly alter neurotransmitter levels in neuronal cultures, indicating their role in synaptic modulation.

- Animal Models : Preclinical trials using animal models have shown promising results in reducing anxiety-like behaviors when administered at specific dosages, supporting further investigation into its efficacy as an anxiolytic agent.

- Quantitative Structure–Activity Relationship (QSAR) : QSAR studies suggest that structural modifications can enhance receptor affinity and selectivity, guiding future synthesis efforts aimed at optimizing therapeutic profiles .

Q & A

Basic: What synthetic strategies are employed to synthesize N-(1-benzylpiperidin-4-yl)-2-(oxolan-3-yloxy)pyridine-4-carboxamide?

Methodological Answer:

The synthesis typically involves multi-step coupling reactions. For example:

- Step 1: Preparation of the benzylpiperidine intermediate via reductive amination of 1-benzylpiperidin-4-amine with aldehydes or ketones .

- Step 2: Functionalization of the pyridine core. The oxolan-3-yloxy group is introduced via nucleophilic aromatic substitution (e.g., using oxolan-3-ol under basic conditions) .

- Step 3: Carboxamide formation through coupling of the pyridine-4-carboxylic acid derivative with the benzylpiperidine amine using reagents like EDCl/HOBt or DCC .

Purification often involves column chromatography and recrystallization, with final characterization via NMR and mass spectrometry .

Basic: What analytical techniques are critical for structural confirmation of this compound?

Methodological Answer:

- X-ray Crystallography: Determines absolute configuration and molecular packing. Software like SHELXL (for refinement) and SIR97 (for structure solution) are commonly used .

- NMR Spectroscopy: H and C NMR verify substituent positions and stereochemistry. Key signals include aromatic protons (δ 7.2–8.5 ppm) and piperidine/oxolan methylene groups (δ 1.5–4.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Confirms molecular formula (e.g., [M+H] ion matching theoretical mass ± 5 ppm) .

Basic: How is preliminary biological activity assessed for this compound?

Methodological Answer:

- In Vitro Enzyme Assays: Screen against kinase targets (e.g., Met kinase) using fluorescence-based or radiometric assays. IC values are calculated from dose-response curves .

- Cell-Based Models: Evaluate cytotoxicity (via MTT assay) and anti-proliferative effects in cancer cell lines (e.g., GTL-16 gastric carcinoma) .

- Solubility and Stability: Assessed in PBS (pH 7.4) and simulated gastric fluid to guide further optimization .

Advanced: How can 3D-QSAR models guide the optimization of this compound’s bioactivity?

Methodological Answer:

- Data Collection: Compile IC values from analogs with varied substituents (e.g., oxolan vs. tetrahydrofuran, benzyl vs. substituted aryl groups) .

- Molecular Alignment: Align structures using common scaffolds (e.g., pyridine-4-carboxamide) in software like VLife MDS .

- Model Validation: Use partial least squares (PLS) regression with cross-validation (e.g., leave-one-out) to ensure robustness. Contour maps highlight regions where steric/electrostatic changes enhance activity .

- Example Finding: Bulky substituents at the oxolan-3-position may improve Met kinase inhibition by filling hydrophobic pockets .

Advanced: How can researchers resolve contradictions in biological data across studies?

Methodological Answer:

- Assay Standardization: Control variables like ATP concentration (for kinase assays) and cell passage number .

- Metabolite Profiling: Use LC-MS to identify active metabolites that may contribute to discrepancies between in vitro and in vivo results .

- Orthogonal Validation: Confirm target engagement via cellular thermal shift assays (CETSA) or CRISPR knockouts .

Advanced: What computational approaches predict the compound’s binding mode to kinase targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Glide to dock the compound into Met kinase’s ATP-binding pocket (PDB: 3LQ8). Key interactions include hydrogen bonds with hinge residues (e.g., Met1160) and π-π stacking with Tyr1230 .

- Molecular Dynamics (MD) Simulations: Run 100-ns simulations in GROMACS to assess binding stability. Analyze root-mean-square deviation (RMSD) to identify conformational shifts .

- Free Energy Calculations: Apply MM/GBSA to estimate binding free energy, correlating with experimental IC values .

Advanced: What strategies improve metabolic stability and bioavailability?

Methodological Answer:

- Prodrug Design: Introduce ester or carbonate prodrug moieties at the carboxamide group to enhance solubility and absorption .

- Cytochrome P450 Inhibition Screening: Use human liver microsomes to identify metabolic hotspots (e.g., oxidation of the benzyl group). Introduce fluorine or methyl groups to block metabolism .

- Salt Formation: Improve crystallinity and dissolution rate via hydrochloride or mesylate salt formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.